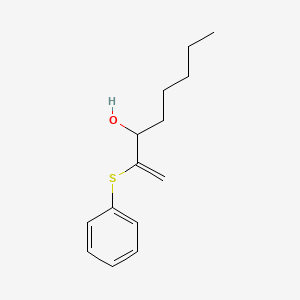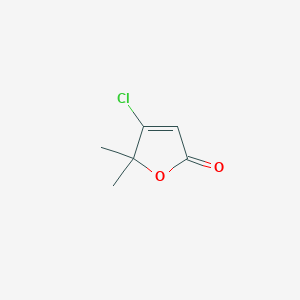
4-Chloro-5,5-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of a chlorine atom and two methyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,5-dimethylfuran-2(5H)-one can be achieved through various methods. One common approach involves the chlorination of 5,5-dimethylfuran-2(5H)-one. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for biologically active molecules or pharmaceuticals.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,5-dimethylfuran-2(5H)-one depends on its specific application. In chemical reactions, it may act as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylfuran-2(5H)-one: Lacks the chlorine atom, which may result in different reactivity and applications.
4-Bromo-5,5-dimethylfuran-2(5H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
4-Chloro-3,3-dimethylfuran-2(5H)-one: Different positioning of the methyl groups, which can affect its reactivity and applications.
Uniqueness
The presence of the chlorine atom in 4-Chloro-5,5-dimethylfuran-2(5H)-one makes it unique compared to its analogs. This structural feature can influence its reactivity, making it suitable for specific chemical transformations and applications.
Propiedades
Número CAS |
63025-15-0 |
|---|---|
Fórmula molecular |
C6H7ClO2 |
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
4-chloro-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H7ClO2/c1-6(2)4(7)3-5(8)9-6/h3H,1-2H3 |
Clave InChI |
SBIRGTGWLRBPRB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC(=O)O1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)


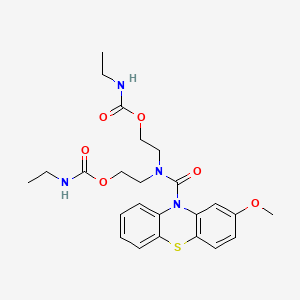

![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
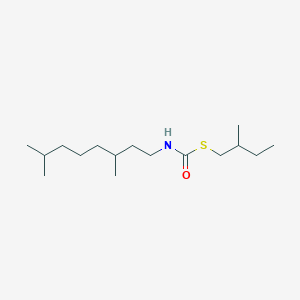
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
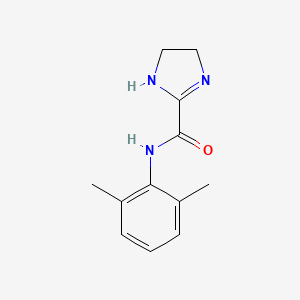

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
